molecular formula C10H11NO B1281391 2,3-Dimethyl-1-benzofuran-5-amine CAS No. 3782-22-7

2,3-Dimethyl-1-benzofuran-5-amine

Cat. No. B1281391
CAS RN: 3782-22-7
M. Wt: 161.2 g/mol
InChI Key: MPRDDRBNHBYQSK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-benzofuran-5-amine , also known by its chemical formula C10H11NO , is a compound with a molecular weight of 161.20 g/mol . It falls within the class of benzofuran derivatives and exhibits interesting properties due to its unique structure .


Molecular Structure Analysis

   CH3     |     N    / \   CH3  O       /      C     /    C   /  C  |  C 

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as 2,3-Dimethyl-1-benzofuran-5-amine, have shown strong biological activities, including anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Properties

Benzofuran compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activities

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran derivatives have been developed and utilized as anticancer agents . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Potential in Cancer Therapy

Benzofuran derivatives have emerged as important scaffolds with many biological properties, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives can be synthesized through various methods, including the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These synthetic approaches are of high interest in the field of medicinal chemistry .

Construction of Benzofuran Rings

Novel methods for constructing benzofuran rings have been discovered in recent years . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety and Hazards

  • Hazard Statements : It is classified as hazardous (H301) and can cause acute toxicity .

properties

IUPAC Name

2,3-dimethyl-1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDDRBNHBYQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498548
Record name 2,3-Dimethyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1-benzofuran-5-amine

CAS RN

3782-22-7
Record name 2,3-Dimethyl-1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethyl-5-nitrobenzofuran (13.4 g.) was hydrogenated in 200 ml. of methanol over 0.6 g. of 5% palladium on carbon. The catalyst was removed by filtration and the filtrate was evaporated to dryness to give 2,3-dimethyl-5-aminobenzofuran, m.p. 77°-78° C.
Quantity
13.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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